N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound with a molecular formula of C20H17N5O4S This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and a benzamide group
Preparation Methods
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu). The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects. Additionally, it can interact with bacterial cell membranes, leading to antimicrobial activity .
Comparison with Similar Compounds
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide can be compared with similar compounds such as:
Temozolomide: An alkylating agent used in cancer treatment, known for its ability to cross the blood-brain barrier.
Benzothiazole derivatives: Compounds with similar benzothiazole rings, often studied for their antimicrobial and anticancer properties.
Pyrazole derivatives: Compounds with pyrazole rings, known for their anti-inflammatory and analgesic activities .
Properties
Molecular Formula |
C20H17N5O4S |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C20H17N5O4S/c1-12-9-18(25(27)28)23-24(12)11-13-5-3-4-6-15(13)19(26)22-20-21-16-8-7-14(29-2)10-17(16)30-20/h3-10H,11H2,1-2H3,(H,21,22,26) |
InChI Key |
WCFOFSAGBHUQGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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